molecular formula C14H17N B1595327 1-(3,4-Dihydro-2-naphthyl)pyrrolidine CAS No. 21403-95-2

1-(3,4-Dihydro-2-naphthyl)pyrrolidine

Cat. No. B1595327
Key on ui cas rn: 21403-95-2
M. Wt: 199.29 g/mol
InChI Key: YWYAUYAEQBYZFN-UHFFFAOYSA-N
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Patent
US09034871B2

Procedure details

A solution of phenacylbromide (5.21 g, 26.1 mmol) in toluene (16 mL) was added over 15 minutes to a boiling, stirred solution of 1-(3,4-dihydro-2-naphthyl)pyrrolidine (5.21 g, 26.2 mmol) in toluene (17 mL). The reaction was refluxed 3 hours, diluted with water (15 mL) and refluxed for 4 hours then cooled. The layers were separated and the aqueous phase was extracted with toluene and dried over MgSO4 and concentrated. The material was purified by MPLC using a gradient from 0 to 20% ethyl acetate/hexanes to afford 4.85 g (70% yield) title product as a yellow oil.
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][C:12]=1N1CCCC1.[OH2:26]>C1(C)C=CC=CC=1>[O:3]=[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:1][CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][C:12]1=[O:26]

Inputs

Step One
Name
Quantity
5.21 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Name
Quantity
16 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.21 g
Type
reactant
Smiles
C1=C(CCC2=CC=CC=C12)N1CCCC1
Name
Quantity
17 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified by MPLC

Outcomes

Product
Name
Type
product
Smiles
O=C(CC1C(CCC2=CC=CC=C12)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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